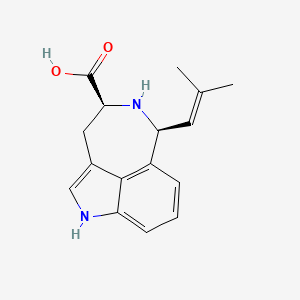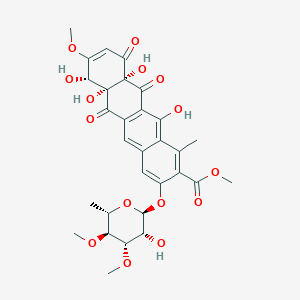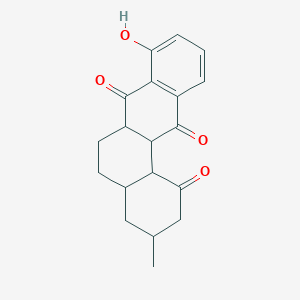
Unii-3LM5SX2N4X
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
INO-4995 is an inositol tetrakisphosphate analog that has been investigated for its potential therapeutic applications, particularly in the treatment of cystic fibrosis. This compound has shown promise in normalizing electrophysiological properties in cystic fibrosis human nasal epithelia, making it a novel approach to addressing the underlying defects in ion transport associated with the disease .
Preparation Methods
The synthesis of INO-4995 involves the esterification of inositol tetrakisphosphate with octyl and butyryl groups. The compound is prepared by reacting 1-O-octyl-2-O-butyryl-myo-inositol 3,4,5,6-tetrakisphosphate with propionoxymethyl ester groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .
Chemical Reactions Analysis
INO-4995 undergoes various chemical reactions, including esterification and hydrolysis. The compound can be hydrolyzed to release the active inositol tetrakisphosphate, which can then participate in further biochemical reactions. Common reagents used in these reactions include organic solvents, acids, and bases. The major products formed from these reactions are the de-esterified inositol tetrakisphosphate and its derivatives .
Scientific Research Applications
In the context of cystic fibrosis, INO-4995 has been shown to regulate airway secretory and absorptive processes, thereby improving mucosal hydration and reducing fluid absorption in cystic fibrosis human nasal epithelia . This compound has also been investigated for its potential to enhance the efficacy of other therapeutic agents when used in combination .
Mechanism of Action
The mechanism of action of INO-4995 involves its ability to modulate ion transport in epithelial cells. INO-4995 acts by inhibiting sodium and fluid absorption in cystic fibrosis human nasal epithelia, leading to improved mucosal hydration. The compound achieves this by targeting specific ion channels and pathways involved in ion transport, including the cystic fibrosis transmembrane conductance regulator (CFTR) and calcium-activated chloride channels .
Comparison with Similar Compounds
INO-4995 is unique in its ability to cause long-lasting but reversible changes in electrophysiological properties of cystic fibrosis human nasal epithelia. Similar compounds include other inositol polyphosphate analogs, such as 1-O-octyl-2-O-butyryl-myo-inositol 3,4,5,6-tetrakisphosphate (INO-4913), which also target ion transport pathways in epithelial cells . INO-4995 has shown enhanced therapeutic efficacy with repeated dosing, making it a promising candidate for further development .
Properties
Molecular Formula |
C50H86O35P4 |
|---|---|
Molecular Weight |
1371.1 g/mol |
IUPAC Name |
[(1S,2S,3R,4R,5S,6R)-2,3,4,5-tetrakis[bis(propanoyloxymethoxy)phosphoryloxy]-6-octoxycyclohexyl] butanoate |
InChI |
InChI=1S/C50H86O35P4/c1-11-21-22-23-24-25-27-64-45-46(81-44(59)26-12-2)48(83-87(61,75-30-67-38(53)15-5)76-31-68-39(54)16-6)50(85-89(63,79-34-71-42(57)19-9)80-35-72-43(58)20-10)49(84-88(62,77-32-69-40(55)17-7)78-33-70-41(56)18-8)47(45)82-86(60,73-28-65-36(51)13-3)74-29-66-37(52)14-4/h45-50H,11-35H2,1-10H3/t45-,46+,47+,48+,49-,50-/m1/s1 |
InChI Key |
SVJGGWZOTSJMCQ-RMTIMQEASA-N |
Isomeric SMILES |
CCCCCCCCO[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(=O)CCC |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(C1OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OP(=O)(OCOC(=O)CC)OCOC(=O)CC)OC(=O)CCC |
Synonyms |
2-O-butyryl-1-O-octyl-myo-Inositol 3,4,5,6-tetrakisphosphate octakis(propionoxymethyl)ester INO-4995 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


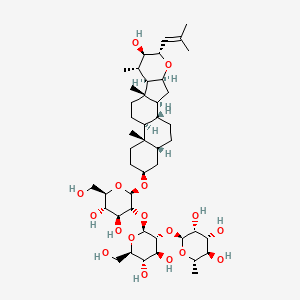
![2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-1-ium-3-yl)ethyl]pyrimidin-4-amine](/img/structure/B1247929.png)
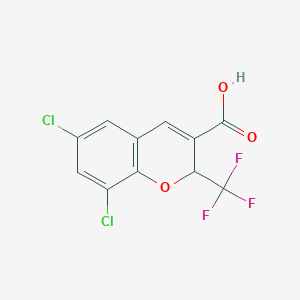

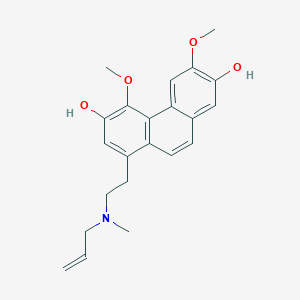
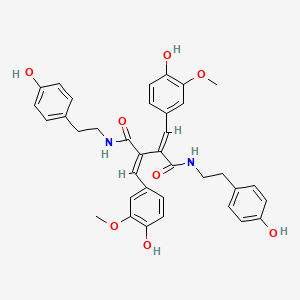
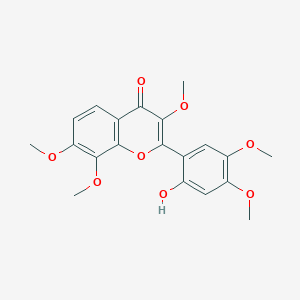

![methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,34S,35S)-2,16,17,35-tetraacetyloxy-34-hydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-24-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B1247942.png)

